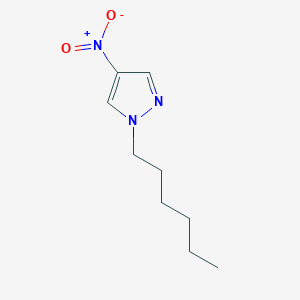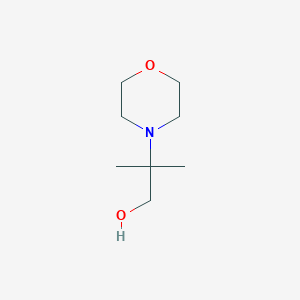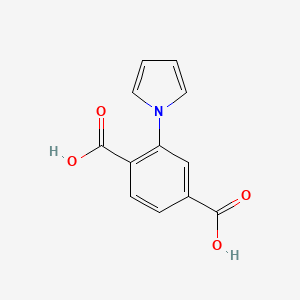
1-(1H-吡咯-1-基)-2,4-苯二甲酸
描述
2-(1H-pyrrol-1-yl)terephthalic acid is an organic compound with the molecular formula C₁₂H₉NO₄. It is a derivative of terephthalic acid where one of the hydrogen atoms on the benzene ring is replaced by a pyrrole group.
科学研究应用
2-(1H-pyrrol-1-yl)terephthalic acid has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as anticancer and antimicrobial properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of advanced materials, such as polymers and coatings
作用机制
Target of Action
Compounds with a similar pyrrolopyrazine scaffold have exhibited various biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Mode of Action
It’s suggested that the compound might participate in reactions involving c–c bond cleavage and new c–c and c–n bond formation .
Biochemical Pathways
Compounds with similar structures have been known to affect various biological pathways, particularly those related to their biological activities .
Result of Action
Based on its potential mode of action, it might induce changes at the molecular level, leading to various cellular responses .
生化分析
Biochemical Properties
2-(1H-pyrrol-1-yl)terephthalic acid plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with metal ions, although its reducing ability is not strong enough to completely reduce these ions . Additionally, the compound’s structure allows it to participate in various C-H bond functionalization reactions, which are crucial in biochemical pathways .
Cellular Effects
The effects of 2-(1H-pyrrol-1-yl)terephthalic acid on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with specific enzymes and proteins can lead to changes in cellular activities, including alterations in metabolic flux and gene expression patterns .
Molecular Mechanism
At the molecular level, 2-(1H-pyrrol-1-yl)terephthalic acid exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, it has been shown to participate in oxidative cyclization reactions, which involve C-C bond cleavage and new C-C and C-N bond formation . These interactions can result in significant changes in gene expression and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(1H-pyrrol-1-yl)terephthalic acid change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular activities, which are important for understanding its potential therapeutic applications.
Dosage Effects in Animal Models
The effects of 2-(1H-pyrrol-1-yl)terephthalic acid vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing specific biochemical pathways. At higher doses, it can lead to toxic or adverse effects, including disruptions in cellular function and metabolic processes . Understanding the dosage-dependent effects is crucial for determining the compound’s therapeutic potential and safety.
Metabolic Pathways
2-(1H-pyrrol-1-yl)terephthalic acid is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, the compound has been shown to inhibit specific enzymes, leading to changes in the levels of certain metabolites . These interactions are essential for understanding the compound’s role in cellular metabolism and its potential therapeutic applications.
Transport and Distribution
The transport and distribution of 2-(1H-pyrrol-1-yl)terephthalic acid within cells and tissues are critical for its activity. The compound interacts with specific transporters and binding proteins, which facilitate its localization and accumulation in certain cellular compartments . These interactions are important for understanding how the compound exerts its effects at the cellular level.
Subcellular Localization
2-(1H-pyrrol-1-yl)terephthalic acid is localized in specific subcellular compartments, which influences its activity and function. The compound may be directed to particular organelles through targeting signals or post-translational modifications . Understanding its subcellular localization is crucial for elucidating its mechanism of action and potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-pyrrol-1-yl)terephthalic acid typically involves the condensation of a pyrrole derivative with terephthalic acid or its derivatives. One common method is the reaction of 2,5-dimethoxytetrahydrofuran with amines in the presence of a catalytic amount of iron (III) chloride, which allows the formation of N-substituted pyrroles under mild conditions . Another approach involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring .
Industrial Production Methods
Industrial production methods for 2-(1H-pyrrol-1-yl)terephthalic acid are not well-documented in the literature. the general principles of organic synthesis and the use of catalytic processes in large-scale production can be applied to this compound. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the synthesis process.
化学反应分析
Types of Reactions
2-(1H-pyrrol-1-yl)terephthalic acid can undergo various types of chemical reactions, including:
Oxidation: The pyrrole ring can be oxidized to form pyrrole-2,5-diones.
Reduction: Reduction of the carboxylic acid groups can lead to the formation of alcohol derivatives.
Substitution: The hydrogen atoms on the pyrrole ring can be substituted with various functional groups, such as alkyl or acyl groups.
Common Reagents and Conditions
Common reagents used in the reactions of 2-(1H-pyrrol-1-yl)terephthalic acid include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions include:
- Pyrrole-2,5-diones from oxidation.
- Alcohol derivatives from reduction.
- N-substituted pyrroles from substitution reactions .
相似化合物的比较
2-(1H-pyrrol-1-yl)terephthalic acid can be compared with other similar compounds, such as:
Pyrrole-2,5-dicarboxylic acid: Similar structure but with carboxylic acid groups on the pyrrole ring.
2-(1H-pyrrol-1-yl)benzoic acid: Similar structure but with a single carboxylic acid group on the benzene ring.
Pyrrolidine-2,5-dione: A saturated derivative of pyrrole with a different ring structure
属性
IUPAC Name |
2-pyrrol-1-ylterephthalic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO4/c14-11(15)8-3-4-9(12(16)17)10(7-8)13-5-1-2-6-13/h1-7H,(H,14,15)(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXZZEAZJBAQLLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=C(C=CC(=C2)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1040713-41-4 | |
| Record name | 2-(1H-pyrrol-1-yl)benzene-1,4-dicarboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



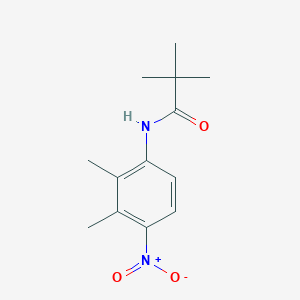

![N-Ethyl-N-[2-(5-methoxy-1H-benzimidazol-2-YL)-ethyl]amine](/img/structure/B1384818.png)

![1-[1-(Methoxymethyl)cyclopentyl]methanamine](/img/structure/B1384820.png)
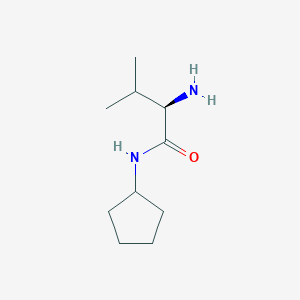
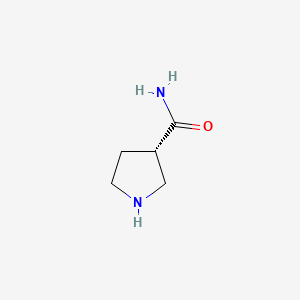

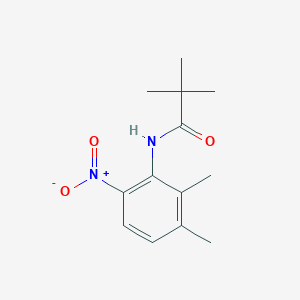
![6-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1384826.png)
